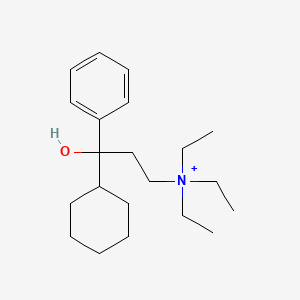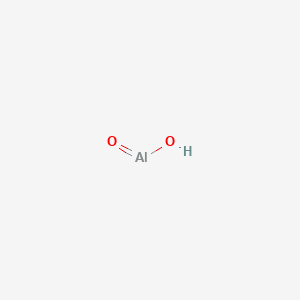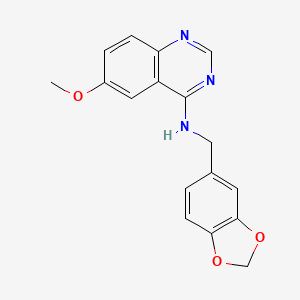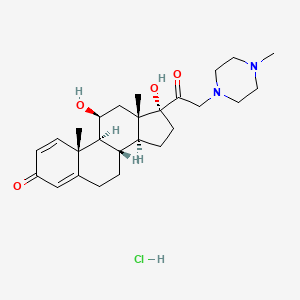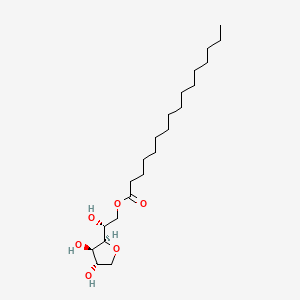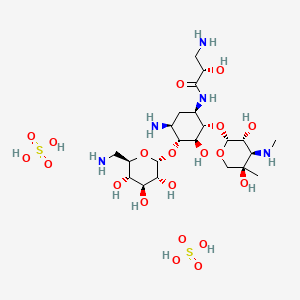
Isepamicin disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isepamicin disulfate is an aminoglycoside antibiotic, known for its broad-spectrum antibacterial activity. It was patented in 1973 and approved for medical use in 1988 . This compound is particularly effective against strains producing type I 6’-acetyltransferase, which makes it a valuable asset in combating resistant bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isepamicin disulfate typically begins with gentamicin B as the starting material. The process involves several steps:
De-protection and Acidification: The intermediate undergoes de-protection and acidification using vitriol to obtain a crude product.
Re-crystallization: The crude product is re-crystallized with anhydrous alcohol to yield this compound.
Industrial Production Methods
For industrial production, the process is optimized to ensure high purity and yield. The method involves using gentamicin B as the starting material, followed by protection, coupling, de-protection, and re-crystallization steps. This method is cost-effective and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Isepamicin disulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Applications De Recherche Scientifique
Isepamicin disulfate has a wide range of scientific research applications:
Mécanisme D'action
Isepamicin disulfate exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, disrupting the initiation complex and causing misreading of mRNA .
Comparaison Avec Des Composés Similaires
Isepamicin disulfate belongs to the class of aminoglycoside antibiotics, which includes other compounds such as amikacin, gentamicin, and tobramycin . Compared to these compounds, this compound has better activity against strains producing type I 6’-acetyltransferase . This makes it particularly effective against resistant bacterial strains.
Similar Compounds
- Amikacin
- Gentamicin
- Tobramycin
This compound stands out due to its enhanced activity against resistant strains and its broad-spectrum antibacterial properties .
Propriétés
Numéro CAS |
68000-78-2 |
|---|---|
Formule moléculaire |
C22H47N5O20S2 |
Poids moléculaire |
765.8 g/mol |
Nom IUPAC |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.2H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;2*1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);2*(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;;/m0../s1 |
Clé InChI |
KENHPEYNCGCZOF-XZWSBQPUSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES isomérique |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Synonymes |
HAPA-B Isépalline Isepacin isepamicin isepamicin disulfate isepamicin monosulfate isepamicin sulfate N-(S-3-amino-2-hydroxypropionyl)gentamicin Sch 21420 Sch-21420 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





